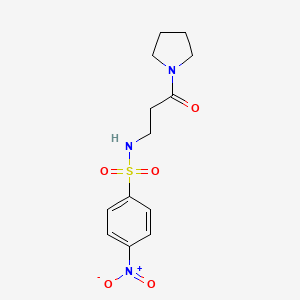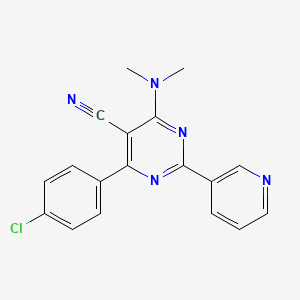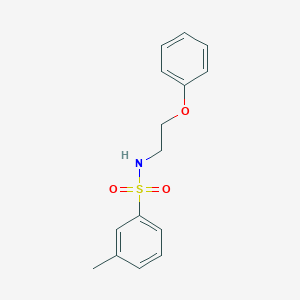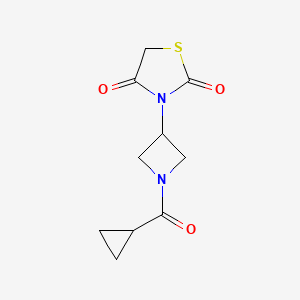
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered, heterocyclic compound. Chemically, the thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH 2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve Knoevenagel condensation . The synthesized compounds were tested for the inhibition of lipid peroxidation as well as for the inhibition of soy lipoxygenase enzyme activity .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been found to possess antimicrobial potential . They have been evaluated for their antimicrobial potential against selected fungal and bacterial strains . The molecules H5, H13, H15, and H18 were found to possess moderate to promising activity against the selected species of microbial strains .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant potential . The analogue H5 was found to be the most active molecule in antioxidant evaluation studies, with an IC50 of 14.85 μg/mL .
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been evaluated for their anticancer potential . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
Inhibition of Lipid Peroxidation
Thiazolidine-2,4-dione derivatives have been tested for the inhibition of lipid peroxidation .
Inhibition of Soy Lipoxygenase Enzyme Activity
These compounds have been tested for the inhibition of soy lipoxygenase enzyme activity . The compounds showed lipoxygenase inhibition in the range from 7.7% to 76.3% .
Antihyperglycemic Activity
Thiazolidine-2,4-dione derivatives are known to possess antihyperglycemic activity .
Anti-inflammatory Activity
These compounds have been found to possess anti-inflammatory activity .
Anti-arthritic Activity
Thiazolidine-2,4-dione derivatives have been found to possess anti-arthritic activity .
Mécanisme D'action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, thereby promoting targeted gene expression . In terms of antimicrobial action, they inhibit the function of cytoplasmic Mur ligases .
Biochemical Pathways
Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
In-silico adme studies of a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
A series of thiazolidin-2,4-dione derivatives were evaluated for their antioxidant, anticancer, and antimicrobial potential . The results revealed that all the screened derivatives possess mild anticancer potential .
Orientations Futures
The future directions for research on “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. Additionally, more environmentally friendly methods of synthesis could be explored .
Propriétés
IUPAC Name |
3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVTUFZLZGPSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

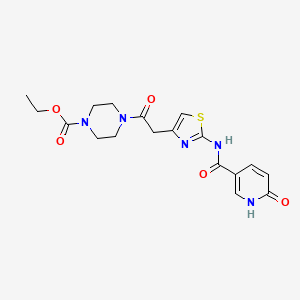
![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)
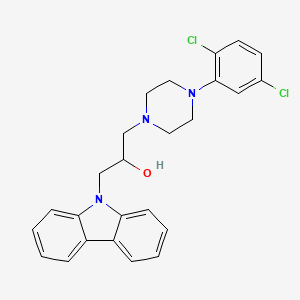

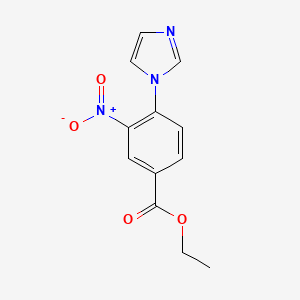
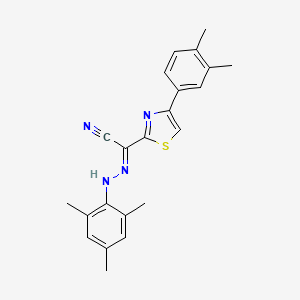
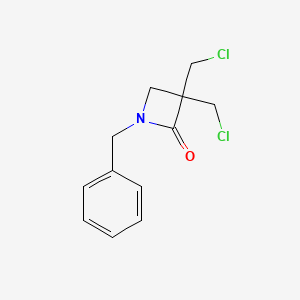
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)
